molecular formula C21H24N2O4 B2608927 2,6-dimethoxy-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide CAS No. 946300-32-9

2,6-dimethoxy-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide

Cat. No. B2608927
M. Wt: 368.433
InChI Key: QSXFVAQCSMAMCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2,6-dimethoxy-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide” belongs to the class of organic compounds known as benzanilides . These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring .


Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be complex due to its structure. The presence of the benzene ring and the carboxamide group can lead to various types of reactions .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

The compound has been involved in the synthesis of tetra- and penta-heterocyclic compounds incorporating the isoquinoline moiety, demonstrating its utility in the field of organic chemistry. For instance, its derivatives have been prepared through Michael addition reactions and further reacted to form various heterocyclic derivatives, highlighting its role in synthesizing complex organic structures (Abdallah, Hassaneen, & Abdelhadi, 2009).

Development of PET Radiotracers

In pharmaceutical research, derivatives of this compound have been explored as high-affinity σ2 receptor ligands, indicating their potential in tumor diagnosis and as tools for the development of PET radiotracers. These applications are critical for advancing diagnostic techniques in oncology, particularly in identifying and characterizing tumors (Abate et al., 2011).

Ligand Binding Studies

This compound has also been studied for its binding to sigma-2 receptors, with implications for understanding receptor interactions and designing receptor-targeted therapies. Such studies are crucial for developing new therapeutic agents that target specific receptors in pathological conditions (Xu et al., 2005).

Chemical Synthesis Techniques

Additionally, research involving the compound has contributed to advancements in chemical synthesis techniques, such as Pummerer-type cyclization. These studies not only provide insights into the compound's reactivity but also open up new pathways for synthesizing related heterocyclic compounds, further broadening its applications in synthetic organic chemistry (Saitoh et al., 2001).

properties

IUPAC Name

2,6-dimethoxy-N-(2-oxo-1-propyl-3,4-dihydroquinolin-6-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O4/c1-4-12-23-16-10-9-15(13-14(16)8-11-19(23)24)22-21(25)20-17(26-2)6-5-7-18(20)27-3/h5-7,9-10,13H,4,8,11-12H2,1-3H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSXFVAQCSMAMCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=C(C=CC=C3OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-dimethoxy-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.